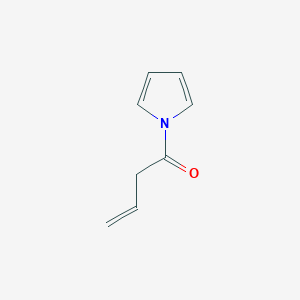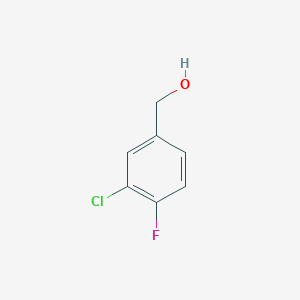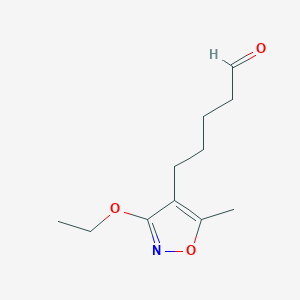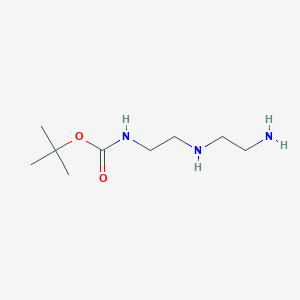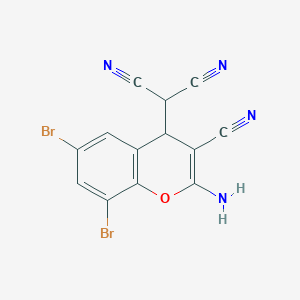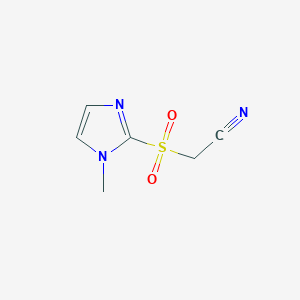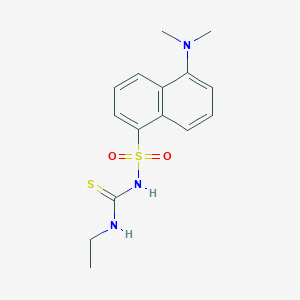
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine, also known as TBS-protected dienimine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is not well understood. However, it is believed that the compound may act as a nucleophile in various reactions, due to the presence of the dienimine moiety.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. However, studies have shown that the compound is stable under physiological conditions, making it a potential candidate for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is its versatility in various scientific research applications. However, the compound has some limitations, including its relatively low yield in the synthesis method and its potential toxicity.
Direcciones Futuras
There are several future directions for the research of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further research could be conducted to better understand the mechanism of action and potential applications of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine in various fields, including drug discovery and organometallic chemistry.
Métodos De Síntesis
The synthesis of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine involves several steps, starting with the reaction of 6-bromo-2,4-hexadiene with tert-butylamine to form the corresponding amine. This amine is then reacted with trimethylsilyl chloride to produce the (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined amine, which is subsequently reacted with formaldehyde to form the (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine has been used in various scientific research applications, including as a ligand in organometallic chemistry, as a building block in the synthesis of natural products, and as a precursor for the synthesis of bioactive compounds. One of the notable applications of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is its use in the synthesis of the natural product (-)-englerin A, which has been shown to have antitumor activity.
Propiedades
Número CAS |
171814-36-1 |
|---|---|
Fórmula molecular |
C13H25NSi |
Peso molecular |
223.43 g/mol |
Nombre IUPAC |
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine |
InChI |
InChI=1S/C13H25NSi/c1-13(2,3)14-11-9-7-8-10-12-15(4,5)6/h7-11H,12H2,1-6H3/b9-7+,10-8+,14-11? |
Clave InChI |
CGIIKXSIKQLVJK-FGFCZSSHSA-N |
SMILES isomérico |
CC(C)(C)N=C/C=C/C=C/C[Si](C)(C)C |
SMILES |
CC(C)(C)N=CC=CC=CC[Si](C)(C)C |
SMILES canónico |
CC(C)(C)N=CC=CC=CC[Si](C)(C)C |
Sinónimos |
6-TRIMETHYLSILYL-N-TERT-BUTYL-2,4-HEXADIENALDIMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




